molecular formula C13H20N2O4S B11065853 5-[(Diethylamino)sulfonyl]-2-ethoxybenzamide

5-[(Diethylamino)sulfonyl]-2-ethoxybenzamide

Cat. No.: B11065853
M. Wt: 300.38 g/mol
InChI Key: QBLBIACIZGXNDC-UHFFFAOYSA-N
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Description

5-[(Diethylamino)sulfonyl]-2-ethoxybenzamide is an organic compound with a complex structure that includes a benzamide core substituted with diethylamino and sulfonyl groups, as well as an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Diethylamino)sulfonyl]-2-ethoxybenzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-ethoxybenzoic acid and diethylamine.

    Formation of Intermediate: The 2-ethoxybenzoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride.

    Amidation: The acid chloride is then reacted with diethylamine to form the intermediate 2-ethoxy-N,N-diethylbenzamide.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Continuous flow reactors might be used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The ethoxy group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-[(Diethylamino)sulfonyl]-2-ethoxybenzamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition. Its structure allows it to interact with various biological targets, making it useful in drug discovery and development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor for certain enzymes or receptors, providing a basis for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure makes it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of 5-[(Diethylamino)sulfonyl]-2-ethoxybenzamide involves its interaction with specific molecular targets. The diethylamino group can form hydrogen bonds or ionic interactions with proteins, while the sulfonyl group can engage in covalent bonding with nucleophilic sites on enzymes. These interactions can inhibit enzyme activity or alter receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-[(Dimethylamino)sulfonyl]-2-ethoxybenzamide: Similar structure but with dimethylamino instead of diethylamino.

    5-[(Diethylamino)sulfonyl]-2-methoxybenzamide: Similar structure but with a methoxy group instead of an ethoxy group.

    5-[(Diethylamino)sulfonyl]-2-hydroxybenzamide: Similar structure but with a hydroxy group instead of an ethoxy group.

Uniqueness

5-[(Diethylamino)sulfonyl]-2-ethoxybenzamide is unique due to the combination of its functional groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it particularly versatile in both aqueous and organic environments, enhancing its utility in various applications.

Properties

Molecular Formula

C13H20N2O4S

Molecular Weight

300.38 g/mol

IUPAC Name

5-(diethylsulfamoyl)-2-ethoxybenzamide

InChI

InChI=1S/C13H20N2O4S/c1-4-15(5-2)20(17,18)10-7-8-12(19-6-3)11(9-10)13(14)16/h7-9H,4-6H2,1-3H3,(H2,14,16)

InChI Key

QBLBIACIZGXNDC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OCC)C(=O)N

Origin of Product

United States

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